Cas no 59-31-4 (2-HYDROXYQUINOLINE)
2-HYDROXYQUINOLINE Chemical and Physical Properties
Names and Identifiers
-
- Quinolin-2-ol
- 2-Hydroxyquinoline
- 2-Quinolinol
- Carbostyril
- 2-QUINOLONE
- quinolinol
- 1,2-DIHYDROQUINOLIN-2-ONE
- 2-(1H)-Quinolinone
- 5-Bromoquinolin-2(1H)-one
- 2 (1H)-Quinolinone
- 2 (1H)-Quinolone
- 2-oxoquinoline
- 2-Quinoline
- 2-quinolinone
- o-AMinocinnaMic acid lactaM
- quinolin-2-one
- Quinolin-2(1H)-one
- 2-Quinolone
- Quinolones
- Hydroxyquinoleine
- CCRIS 4327
- Oc1ccc2ccccc2n1
- hydroquinolinone
- STR05548
- NSC 156783
- CHEBI:16365
- 2-oxo-1,2-dihydroquinoline
- LS-52244
- AI3-00782
- Z57473020
- AKOS015897112
- AC-907/25014359
- Q27095480
- C06338
- DTXSID1058769
- HYDROXYQUINOLINE, 2-
- hydroquinolin-2-one
- NSC-554
- a-Hydroxyquinoline
- E82978
- 1H-quinolin-2-one
- starbld0000627
- EINECS 274-516-1
- quino- lone
- MLS004491723
- MFCD00006743
- EINECS 200-420-6
- 2-quinolon
- BP-10114
- 2-Hydroxyquinoline, 98%
- GS-6597
- alpha-Hydroxyquinoline
- NCGC00166019-01
- quinolone
- SY003693
- 1321-40-0
- 2(1H)-Quinolinone
- 2-Chinolinol
- NSC-156783
- SMR003288680
- CHEBI:18289
- EN300-67221
- 1H-quinolinone
- CARBOSTYRIL [MI]
- 1H-quinolone
- SCHEMBL8621
- HMS3604N04
- .alpha.-Hydroxyquinoline
- PS-4021
- A836815
- AKOS003297745
- NSC156783
- Quinolinone
- .alpha.-Quinolone
- H0304
- 1-H-quinolone
- SB37816
- 803BHY7QWU
- NSC554
- doi:10.14272/LISFMEBWQUVKPJ-UHFFFAOYSA-N.1
- 70254-42-1
- o-Aminocinnamic acid lactam
- 104534-80-7
- 10.14272/LISFMEBWQUVKPJ-UHFFFAOYSA-N.1
- 2(1H)-Quinolone
- BDBM50366034
- 2-[1h]-quinolone
- FT-0612637
- F0001-1542
- C06415
- 59-31-4
- 3srg
- CS-W005598
- AC-3056
- D09VTE
- STK097666
- LS-142470
- hyroxyquinoline
- Carbostyril (VAN)
- AMY23222
- Hydroxyquinoleine [French]
- W-104563
- STK414900
- DB04745
- CHEMBL186422
- SB67445
- InChI=1/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11
- UNII-803BHY7QWU
- alpha-Quinolone
- SY303522
- 2-HYDROXYQUINOLINE (2-QUINOLINOL)
- MFCD00463096
- NS00034131
- quinoline, 2-hydroxy-
- DB-021213
- DB-228250
- 2-HYDROXYQUINOLINE
-
- MDL: MFCD00006743
- Inchi: 1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
- InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C=CC=CC=2N1
- BRN: 2855
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Color/Form: White prismatic crystals. Crystals precipitated from saturated aqueous solution contain one crystal water. Sublime in the atmosphere without decomposition.
- Density: 1.1555 (rough estimate)
- Melting Point: 194.0 to 201.0 deg-C
- Boiling Point: 346.7°C at 760 mmHg
- Flash Point: 200.6℃
- Refractive Index: 1.4500 (estimate)
- Solubility: alcohol: soluble(lit.)
- PSA: 32.86000
- LogP: 1.52810
- Solubility: Dissolve in ethanol, diethyl ether and dilute hydrochloric acid. 1g of product is dissolved in 950ml of water (22 ℃).
- Merck: 1825
- pka: -0.31, 11.76(at 20℃)
2-HYDROXYQUINOLINE Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26-S37/39
- RTECS:FG7175000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Packing Group:I; II; III
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26-S37/39
- Packing Group:I; II; III
2-HYDROXYQUINOLINE Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-HYDROXYQUINOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W005598-25g |
2-Hydroxyquinoline |
59-31-4 | 25g |
$74.0 | 2022-04-27 | ||
| ChemScence | CS-W005598-100g |
2-Hydroxyquinoline |
59-31-4 | 100g |
$214.0 | 2022-04-27 | ||
| ChemScence | CS-W005598-500g |
2-Hydroxyquinoline |
59-31-4 | 500g |
$891.0 | 2022-04-27 | ||
| ChemScence | CS-W005598-1000g |
2-Hydroxyquinoline |
59-31-4 | 1000g |
$1504.0 | 2021-09-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q830469-25g |
2-Quinolinol |
59-31-4 | 97% | 25g |
464.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 270873-1G |
2-HYDROXYQUINOLINE |
59-31-4 | 1g |
¥519.25 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 270873-5G |
2-HYDROXYQUINOLINE |
59-31-4 | 5g |
¥1095.41 | 2023-12-09 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0094K-1g |
1H-Quinolin-2-one |
59-31-4 | 97% | 1g |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0094K-5g |
1H-Quinolin-2-one |
59-31-4 | 97% | 5g |
5291.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0094K-25g |
1H-Quinolin-2-one |
59-31-4 | 97% | 25g |
21167.14CNY | 2021-05-08 |
2-HYDROXYQUINOLINE Suppliers
2-HYDROXYQUINOLINE Related Literature
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1. One-pot copper-catalyzed three-component reaction: a modular approach to functionalized 2-quinolonesAh Reum Kim,Hee Nam Lim RSC Adv. 2020 10 7855
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Feiyue Hao,Haruyasu Asahara,Nagatoshi Nishiwaki Org. Biomol. Chem. 2016 14 5128
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Alexander V. Aksenov,Alexander N. Smirnov,Nicolai A. Aksenov,Inna V. Aksenova,Jonathon P. Matheny,Michael Rubin RSC Adv. 2015 5 8647
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Sebastian O. Simonetti,Enrique L. Larghi,Teodoro S. Kaufman Nat. Prod. Rep. 2016 33 1425
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Kiran,Payal Rani,Sandhya Chahal,Jayant Sindhu,Sudhir Kumar,Rajender S. Varma,Rajvir Singh New J. Chem. 2021 45 18722
Additional information on 2-HYDROXYQUINOLINE
Introduction to 2-Hydroxyquinoline (CAS No. 59-31-4)
2-Hydroxyquinoline, also known as 8-hydroxyquinoline, is a heterocyclic organic compound belonging to the quinoline family. With the chemical formula C₉H₆NO, it is characterized by a benzene ring fused to a pyridine ring, where one of the nitrogen atoms is replaced by an oxygen atom. This unique structural feature imparts significant chemical and biological properties, making it a valuable intermediate in pharmaceuticals, coordination chemistry, and material science. The compound is identified by its CAS number 59-31-4, which distinguishes it from other isomers and derivatives in scientific literature and industrial applications.
The chemical structure of 2-hydroxyquinoline consists of a quinoline core with a hydroxyl group (-OH) at the 8-position relative to the nitrogen atom. This arrangement enhances its reactivity and solubility in polar solvents, facilitating its use in various synthetic pathways. The presence of both electron-donating (hydroxyl group) and electron-withdrawing (nitrogen lone pair) features makes it a versatile ligand in coordination chemistry, particularly for metal ion complexes.
Recent advancements in pharmaceutical research have highlighted the potential of 2-hydroxyquinoline as a precursor or scaffold for developing novel therapeutic agents. Its ability to chelate metal ions has been exploited in designing anticancer drugs that target metal-dependent enzymes or pathways. For instance, studies have demonstrated that complexes of 2-hydroxyquinoline with transition metals such as copper and zinc exhibit inhibitory effects on tumor cell proliferation by interfering with essential metabolic processes.
In addition to its medicinal applications, 2-hydroxyquinoline has garnered attention in the field of biotechnology for its role as a fluorescent probe. Functionalized derivatives of this compound have been used to detect trace metal ions in biological systems, environmental samples, and industrial wastewater. The fluorescence properties can be modulated by the nature of the substituents, allowing for selective sensing applications. This aligns with global efforts to develop greener analytical methods that minimize reliance on traditional heavy-metal-based indicators.
The coordination chemistry of 2-hydroxyquinoline has been extensively studied due to its ability to form stable complexes with various metal ions. These complexes often exhibit enhanced stability compared to free ligands, which is crucial for applications in catalysis and material science. For example, copper(II) complexes of 2-hydroxyquinoline have been employed as catalysts in oxidation reactions, demonstrating high efficiency and selectivity under mild conditions. Such findings contribute to the development of sustainable chemical processes that align with green chemistry principles.
From an industrial perspective, the synthesis of 2-hydroxyquinoline involves multi-step organic reactions, often starting from aniline derivatives or quinoline precursors. Modern synthetic methodologies emphasize atom economy and reduced waste generation, reflecting broader trends toward environmentally conscious manufacturing practices. Researchers are exploring catalytic routes that minimize energy consumption while maintaining high yields, ensuring that the production of this valuable compound remains economically viable and ecologically responsible.
The biological activity of 2-hydroxyquinoline has been further explored through structural modifications aimed at enhancing potency or selectivity for specific targets. For instance, derivatives bearing additional functional groups such as carboxylic acids or amides have shown improved bioavailability when tested in vitro and in vivo models. These modifications are guided by computational modeling techniques that predict molecular interactions at the atomic level, accelerating the drug discovery pipeline.
Recent clinical trials have investigated formulations containing 2-hydroxyquinoline-based compounds for treating infectious diseases caused by resistant pathogens. The compound’s ability to disrupt bacterial cell wall synthesis or inhibit viral replication has made it a promising candidate for next-generation antimicrobial agents. Collaborative efforts between academia and industry are underway to optimize these formulations for human use while ensuring safety profiles meet regulatory standards.
The material science applications of 2-hydroxyquinoline extend beyond pharmaceuticals into advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its conjugated system allows efficient charge transport properties when incorporated into polymer matrices or thin films. Researchers are experimenting with blends of 2-hydroxyquinoline derivatives and other organic materials to achieve tunable electronic characteristics suitable for flexible electronics or photovoltaic devices.
In conclusion,2-Hydroxyquinoline (CAS No. 59-31-4) remains a cornerstone compound in multiple scientific disciplines due to its versatile reactivity and functional adaptability. Ongoing research continues to uncover new applications across medicine, biotechnology, coordination chemistry, industrial manufacturing, and material science—underscoring its enduring significance as both a research tool and commercial product.
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